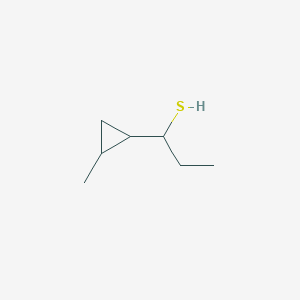

1-(2-Methylcyclopropyl)propane-1-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14S |

|---|---|

Molecular Weight |

130.25 g/mol |

IUPAC Name |

1-(2-methylcyclopropyl)propane-1-thiol |

InChI |

InChI=1S/C7H14S/c1-3-7(8)6-4-5(6)2/h5-8H,3-4H2,1-2H3 |

InChI Key |

UGZYIPYBDGCBQO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CC1C)S |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Methylcyclopropyl Propane 1 Thiol and Structural Analogues

Overview of Established Synthetic Routes for Alkane Thiols

The introduction of a sulfhydryl (-SH) group onto an alkyl framework is a fundamental transformation in organosulfur chemistry. Several robust methods have been developed, broadly categorized into nucleophilic substitution, radical-mediated additions, and thiol-ene reactions.

Nucleophilic Substitution Strategies for Sulfhydryl Group Introduction

Nucleophilic substitution remains a cornerstone for the synthesis of alkanethiols, typically involving the reaction of an alkyl electrophile with a sulfur nucleophile. thieme-connect.de The most common precursors are alkyl halides (bromides and chlorides), but activated alcohols such as tosylates and mesylates are also effective. thieme-connect.de

A primary method involves the S_N2 reaction of an alkyl halide with the hydrosulfide (B80085) anion (-SH). libretexts.org While direct, this approach can be complicated by a subsequent S_N2 reaction where the newly formed thiol acts as a nucleophile, attacking another molecule of the alkyl halide to produce a symmetric sulfide (B99878) (R-S-R) as a byproduct. libretexts.orgjove.com To mitigate this, a large excess of the hydrosulfide salt, such as sodium hydrosulfide (NaSH), is often employed. chemistrysteps.com

A widely used alternative that avoids the formation of sulfide byproducts is the use of thiourea (B124793), (NH₂)₂C=S, as the sulfur nucleophile. libretexts.orgias.ac.in The initial S_N2 reaction between the alkyl halide and thiourea forms a stable S-alkylisothiouronium salt. This intermediate does not react further with the alkyl halide. Subsequent hydrolysis of the salt under basic conditions, for example, with aqueous sodium hydroxide, liberates the desired thiol and urea (B33335) as a byproduct. jove.compearson.com

Other effective sulfur nucleophiles include thioacetate (B1230152) and dithiocarbonates (xanthates). thieme-connect.de Reaction of an alkyl halide with potassium thioacetate yields a thioester, which can be cleanly hydrolyzed under basic conditions to provide the thiol. ias.ac.in Similarly, xanthate salts react with alkyl halides to form S-alkyl xanthates, which can be hydrolyzed or reduced to the corresponding thiols. thieme-connect.de

| Method | Sulfur Reagent | Precursor | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Alkylation | Sodium Hydrosulfide (NaSH) | Alkyl Halide | None | Direct, one-step process. | Sulfide byproduct formation is common; requires excess reagent. libretexts.org |

| Thiourea Method | Thiourea | Alkyl Halide | S-Alkylisothiouronium Salt | Avoids sulfide byproducts; intermediates are stable. libretexts.orgjove.com | Two-step process (alkylation followed by hydrolysis). |

| Thioacetate Method | Potassium Thioacetate | Alkyl Halide/Tosylate | S-Alkyl Thioacetate | Clean conversion; avoids sulfide byproducts. thieme-connect.deias.ac.in | Two-step process (alkylation followed by hydrolysis). |

| Xanthate Method | Potassium Ethyl Xanthate | Alkyl Halide | S-Alkyl Xanthate | Good yields; applicable to various substrates. thieme-connect.de | Two-step process; reagents can have strong odors. |

Radical-Mediated Hydrothiolation of Olefins and Related Unsaturated Precursors

Radical-mediated hydrothiolation provides a powerful method for synthesizing thiols from alkenes (olefins). This process involves the addition of a hydrogen atom and a thiol group across the double bond. The reaction is typically initiated by radical initiators (e.g., AIBN), heat, or UV light, which generate a thiyl radical (RS•) from a thiol precursor like thioacetic acid or hydrogen sulfide. wikipedia.org

The mechanism proceeds via a chain reaction:

Initiation: A radical initiator abstracts a hydrogen atom from the thiol (R-SH) to form a thiyl radical (RS•).

Propagation: The thiyl radical adds to the alkene double bond. This addition generally follows an anti-Markovnikov regioselectivity, where the sulfur atom attaches to the less substituted carbon, forming a more stable carbon-centered radical intermediate. wikipedia.org

Chain Transfer: The carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, yielding the alkane thiol product and regenerating a thiyl radical, which continues the chain. wikipedia.org

This method is highly efficient for converting terminal olefins into primary thiols. Recent advancements include metal-free hydrothiolation reactions mediated by atmospheric oxygen, offering a greener alternative to traditional methods. nih.gov

Thiol-Ene Reactions in the Construction of Functionalized Organosulfur Compounds

The thiol-ene reaction is a broader class of reactions that includes the radical hydrothiolation described above. It refers to the addition of a thiol to an unsaturated carbon-carbon bond ('ene'). wikipedia.org This reaction is highly valued in synthetic chemistry and materials science, often being classified as a "click" reaction due to its high efficiency, stereoselectivity, rapid reaction rates, and simple reaction conditions. wikipedia.org

While often used to create thioethers by reacting a thiol (R-SH) with an alkene (R'₂C=CR'₂), the principles are directly applicable to the synthesis of thiols themselves when using H₂S or a protected thiol equivalent that adds across the double bond. The reaction can proceed through two primary mechanisms:

Radical Addition: As detailed previously, this pathway is initiated by radical sources and results in the anti-Markovnikov product. wikipedia.org It is tolerant of a wide range of functional groups and can be performed under ambient conditions.

Michael Addition: In the presence of a base or nucleophilic catalyst, thiols can add to electron-deficient alkenes (e.g., α,β-unsaturated carbonyls) via a conjugate or Michael addition. This pathway also typically yields the anti-Markovnikov adduct. wikipedia.org

The choice of mechanism depends on the substrate and desired outcome, but both pathways offer reliable strategies for forming C-S bonds in the synthesis of complex organosulfur compounds. nih.gov

Precursor Chemistry and Stereochemical Considerations in Cyclopropyl-Containing Substrates

The synthesis of 1-(2-methylcyclopropyl)propane-1-thiol requires careful consideration of the synthesis of the cyclopropyl-containing backbone and the control of its stereochemistry.

Synthesis of Key Intermediates: 1-(2-Methylcyclopropyl)propan-1-ol and Corresponding Halides

The most direct precursors for introducing the thiol group via nucleophilic substitution are 1-(2-methylcyclopropyl)propan-1-ol and its corresponding halides. The alcohol serves as a versatile intermediate that can be converted into a good leaving group (halide, tosylate) for subsequent reaction with a sulfur nucleophile.

The synthesis of 1-(2-methylcyclopropyl)propan-1-ol can be achieved through several established organometallic routes:

Grignard Reaction: A common approach involves the reaction of a Grignard reagent with an appropriate carbonyl compound. Two logical disconnections are possible:

Reaction of ethylmagnesium bromide with 2-methylcyclopropanecarbaldehyde.

Reaction of 2-methylcyclopropylmagnesium bromide with propanal.

Organolithium Addition: Similar to the Grignard reaction, addition of ethyllithium (B1215237) to 2-methylcyclopropanecarbaldehyde would also yield the target alcohol.

Kulinkovich Reaction: This reaction can form cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst. organic-chemistry.org

Once the alcohol is obtained, it can be readily converted to the corresponding alkyl halide. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 1-chloro-1-(2-methylcyclopropyl)propane or 1-bromo-1-(2-methylcyclopropyl)propane, respectively. These halides are ideal substrates for the nucleophilic substitution reactions described in section 2.1.1 to form the final thiol product.

| Route | Reactant 1 | Reactant 2 | Description |

|---|---|---|---|

| Grignard Route A | Ethylmagnesium Bromide | 2-Methylcyclopropanecarbaldehyde | Nucleophilic addition of an ethyl group to the cyclopropyl (B3062369) aldehyde. |

| Grignard Route B | 2-Methylcyclopropylmagnesium Bromide | Propanal | Nucleophilic addition of the cyclopropyl Grignard to propanal. |

| Hydroboration-Oxidation | 1-(2-Methylcyclopropyl)prop-1-ene | Diborane, then H₂O₂/NaOH | Anti-Markovnikov hydration of the corresponding alkene precursor. google.com |

Stereocontrol and Asymmetric Synthesis of 2-Methylcyclopropyl Ring Systems

The 2-methylcyclopropyl group in the target molecule contains two stereocenters, leading to the possibility of four stereoisomers. Controlling the relative and absolute stereochemistry of this ring system is a significant challenge in its synthesis.

The construction of the substituted cyclopropane (B1198618) ring is often accomplished via the cyclopropanation of an alkene. The Simmons-Smith reaction, which typically uses diiodomethane (B129776) and a zinc-copper couple, is a classic method for converting alkenes to cyclopropanes. vulcanchem.com To achieve stereocontrol, asymmetric versions of this and other cyclopropanation reactions have been developed.

Key strategies for stereocontrolled synthesis include:

Chiral Auxiliaries: Attaching a chiral auxiliary to the alkene substrate can direct the cyclopropanating agent to one face of the double bond, leading to a diastereoselective reaction. The auxiliary is removed in a subsequent step.

Chiral Catalysts: The use of chiral catalysts is a more efficient approach for asymmetric cyclopropanation. Transition metal complexes, often involving copper or rhodium, with chiral ligands are widely used to catalyze the reaction of alkenes with diazo compounds (e.g., ethyl diazoacetate) to produce cyclopropanes with high enantioselectivity.

Substrate-Directed Cyclopropanation: Existing stereocenters within the alkene substrate can influence the stereochemical outcome of the cyclopropanation reaction. For instance, the hydroxyl group in an allylic alcohol can coordinate to the cyclopropanating reagent, directing the addition to the syn-face of the double bond.

Achieving a specific stereoisomer of this compound would require an enantioselective synthesis of a key chiral intermediate, such as (1R, 2S)-2-methylcyclopropanecarbaldehyde, followed by subsequent steps that preserve the stereochemical integrity of the molecule.

Optimization of Thiolation Strategies for the Introduction of the Sulfhydryl Group on Cyclopropyl-Substituted Alkanes

Once the cyclopropyl-substituted alkane backbone is synthesized, the next crucial step is the introduction of the thiol (sulfhydryl) group. Several methods are available, each with its own advantages and potential for optimization.

A reliable and common method for the preparation of thiols is the reaction of an alkyl halide with thiourea, followed by hydrolysis of the resulting isothiouronium salt. libretexts.orglibretexts.org This two-step process avoids the common side reaction of sulfide formation that can occur when using sodium hydrosulfide. libretexts.org

The reaction proceeds as follows:

S-alkylation of thiourea: The sulfur atom of thiourea acts as a nucleophile and displaces the halide from the cyclopropyl-substituted alkyl halide, forming a stable S-alkylisothiouronium salt. pearson.com

Hydrolysis: The salt is then hydrolyzed, typically under basic conditions (e.g., with aqueous sodium hydroxide), to yield the desired thiol and urea as a byproduct. pearson.com

Optimization of this reaction often involves adjusting the reaction temperature and the concentration of the base during the hydrolysis step to maximize the yield of the thiol and minimize side reactions.

Alcohols can be converted to thiols, although not always directly. A common strategy involves converting the alcohol into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a sulfur nucleophile. sci-hub.se

A more direct conversion of alcohols to thiols can be achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). researchgate.netrsc.org However, this method can sometimes lead to dehydration products, especially with secondary and tertiary alcohols. researchgate.net Another approach involves the Mitsunobu reaction, where an alcohol is treated with triphenylphosphine, a dialkyl azodicarboxylate (like DEAD or DIAD), and a thiol acid (such as thioacetic acid). The resulting thioester can then be hydrolyzed to the thiol. This method proceeds under mild conditions and often with inversion of stereochemistry. google.com

The addition of hydrogen sulfide (H₂S) across a carbon-carbon double bond is a direct method for the synthesis of thiols. researchgate.net This reaction, known as hydrothiolation, can be promoted by various catalysts or initiators.

For the synthesis of this compound, a suitable precursor would be 1-(2-methylcyclopropyl)prop-1-ene. The addition of H₂S can proceed via two main mechanisms:

Radical Addition: This is typically initiated by UV light, heat, or a radical initiator and results in the anti-Markovnikov product, where the sulfur atom adds to the less substituted carbon of the double bond. wikipedia.org

Acid-Catalyzed Addition: In the presence of an acid catalyst, the reaction follows Markovnikov's rule, with the sulfur atom adding to the more substituted carbon. google.com

The choice of conditions and catalyst is crucial for controlling the regioselectivity of the addition and achieving the desired thiol isomer.

| Method | Precursor | Key Reagents | Advantages | Potential Issues |

|---|---|---|---|---|

| Thiourea Reaction | Alkyl Halide | Thiourea, Base | Avoids sulfide byproducts, good yields. libretexts.org | Two-step process. |

| From Alcohols (via Tosylate) | Alcohol | TsCl, Sulfur Nucleophile | Reliable for primary and secondary alcohols. sci-hub.se | Requires activation of the alcohol. |

| H₂S Addition | Alkene | H₂S, Initiator/Catalyst | Direct, atom-economical. | Regioselectivity control can be challenging. wikipedia.org |

Catalytic Approaches and Reaction Condition Refinement

Catalytic methods offer efficient and selective routes to cyclopropyl thiols and their derivatives. The refinement of reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, is crucial for optimizing yield and purity.

Transition Metal Catalysis in C-S Bond Formation (e.g., Gold(I)-catalyzed addition of thiols to cyclopropenes)

Transition metal catalysis, particularly with gold(I) complexes, has emerged as a powerful tool for the formation of carbon-sulfur (C-S) bonds in the synthesis of cyclopropyl-containing sulfur compounds. Gold(I) catalysts are known to activate alkynes and alkenes, facilitating nucleophilic attack. In the context of synthesizing structural analogues of this compound, the gold(I)-catalyzed addition of thiols to cyclopropenes is a highly relevant and studied reaction. nih.gov

This reaction typically involves the electrophilic activation of the cyclopropene (B1174273) double bond by the gold(I) catalyst, making it susceptible to nucleophilic attack by a thiol. The regioselectivity of this addition is a key aspect, and research has shown that the reaction can lead to either ring-retained cyclopropyl sulfides or ring-opened allylic sulfides, depending on the catalyst system and reaction conditions. nih.govnih.gov

A survey of various gold(I) catalysts has shown that cationic gold(I) complexes are often more tolerant to deactivation by sulfur compounds, which can act as catalyst poisons. nih.gov The choice of ligands on the gold catalyst also plays a critical role in determining the reaction's outcome and efficiency.

Table 1: Examples of Gold(I)-Catalyzed Addition of Thiols to Cyclopropenes

| Catalyst | Ligand | Thiol | Cyclopropene | Product(s) | Yield (%) | Reference |

| [AuCl(PPh₃)]/AgOTf | PPh₃ | Propanethiol | 1-methylcyclopropene | 1-Methyl-1-(propylthio)cyclopropane | Moderate | Inferred from nih.govnih.gov |

| [IPrAuCl]/AgSbF₆ | IPr | Thiophenol | 3,3-dimethylcyclopropene | Vinyl thioether | Good | nih.gov |

| Echavarren's Catalyst | JohnPhos | Benzylthiol | 3,3-dibenzylcyclopropene | Vinyl thioether | High | nih.gov |

Note: The synthesis of the specific target compound, this compound, via this method would require the challenging synthesis of 1-propyl-2-methylcyclopropene as a starting material. The data presented is based on analogous reactions.

Solvent Effects, Temperature Control, and Pressure Optimization

The optimization of reaction conditions is paramount in achieving high yields and selectivity in the synthesis of this compound and its analogues.

Solvent Effects: The choice of solvent can significantly influence the rate and outcome of catalytic C-S bond formation. In gold-catalyzed hydrothiolation reactions, solvents like tetrahydrofuran (B95107) (THF) have been found to be effective. organic-chemistry.org The polarity of the solvent can affect the stability of charged intermediates and transition states. For instance, polar aprotic solvents can be beneficial in nucleophilic substitution reactions for the synthesis of thiol derivatives. acs.org The effect of solvents on thiol-ene reactions, a related class of reactions, has also been studied, indicating that the reaction kinetics can be tuned by the choice of solvent. acs.org

Temperature Control: Temperature is a critical parameter that affects the rate of reaction and the stability of both reactants and products. Gold-catalyzed hydrothiolation of unactivated alkenes has been optimized at moderate temperatures, such as 45°C, to achieve high yields. organic-chemistry.org For many catalytic reactions, there is an optimal temperature range; lower temperatures may lead to slow reaction rates, while higher temperatures can cause decomposition of the desired product or the catalyst.

Pressure Optimization: The effect of pressure is most significant in gas-phase reactions or reactions involving gaseous reagents. catalysis.blogcatalysis.blog For many solution-phase catalytic reactions for the synthesis of cyclopropyl thiols, the reaction is typically carried out at atmospheric pressure. However, in specific cases, applying pressure could influence the reaction equilibrium, particularly if there is a change in the number of moles of gas during the reaction, as dictated by Le Chatelier's principle. numberanalytics.com For volatile thiols, pressure control is also crucial during purification by distillation. rochester.eduunacademy.com

Table 2: General Optimization Parameters for Catalytic C-S Bond Formation

| Parameter | General Range/Observation | Rationale |

| Solvent | Non-polar to polar aprotic (e.g., THF, DCM, Toluene) | Solubilizes reactants and catalyst; can stabilize intermediates. |

| Temperature | Room temperature to moderate heating (e.g., 25-80 °C) | Balances reaction rate with product/catalyst stability. |

| Pressure | Atmospheric pressure | Sufficient for most solution-phase reactions of this type. |

Purification and Isolation Techniques for Synthetic Intermediates and the Final Product

The purification and isolation of this compound and its intermediates are critical steps to obtain a compound of high purity. The volatile and often odorous nature of low-molecular-weight thiols necessitates careful selection of purification methods.

Chromatographic Separations (e.g., Column Chromatography, Gas Chromatography)

Column Chromatography: This is a fundamental technique for the purification of organic compounds. uvic.ca For the separation of cyclopropyl thiols and sulfides, silica (B1680970) gel is a commonly used stationary phase. The choice of eluent (mobile phase) is crucial and is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane). rochester.edu The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For thiols, which are relatively non-polar, a low-polarity eluent system is generally effective.

Table 3: Exemplary Eluent Systems for Column Chromatography of Organosulfur Compounds

| Compound Type | Stationary Phase | Eluent System | Reference |

| Alkyl Thiols | Silica Gel | Hexane/Ethyl Acetate (gradient) | rochester.edu |

| Cyclopropyl Sulfides | Silica Gel | Petroleum Ether/Dichloromethane | Inferred from mdpi.com |

| Aromatic Thiols | Silica Gel | Toluene/Hexane | uvic.ca |

Gas Chromatography (GC): GC is a powerful technique for both the analysis and purification (preparative GC) of volatile compounds like this compound. researchgate.netmdpi.comchromforum.org Analytical GC coupled with a mass spectrometer (GC-MS) is invaluable for identifying the product and assessing its purity. colab.wsresearchgate.net The choice of the GC column (stationary phase) is important for achieving good separation of the desired product from any isomers or impurities. For the analysis of volatile sulfur compounds, specialized detectors like the flame photometric detector (FPD) or sulfur chemiluminescence detector (SCD) can be used for enhanced sensitivity and selectivity. chromforum.org

Distillation and Crystallization Methodologies

Distillation: For volatile liquid thiols like this compound, distillation is a primary method of purification. rochester.educhemicals.co.uk Fractional distillation is particularly effective for separating liquids with close boiling points. rochester.edu Due to the potential for thermal decomposition of some organic compounds at their atmospheric boiling points, distillation under reduced pressure (vacuum distillation) is often employed. rochester.eduunacademy.com This technique lowers the boiling point of the compound, allowing for distillation at a lower temperature, thus minimizing the risk of degradation.

Crystallization: If the synthesized thiol or its derivatives are solid at room temperature, or if a solid derivative is intentionally prepared for purification, recrystallization is an excellent method for achieving high purity. rochester.edureddit.comresearchgate.net The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. A suitable solvent is one in which the target compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. Common solvent systems for the recrystallization of organic compounds include ethanol/water, hexane/ethyl acetate, and methanol/dichloromethane mixtures. rochester.edu

Mechanistic Investigations of Reactions Involving 1 2 Methylcyclopropyl Propane 1 Thiol

Reactivity of the Thiol Group in the Presence of a Methylcyclopropyl Moiety

The sulfhydryl (-SH) group is a versatile functional moiety known for its nucleophilicity and susceptibility to oxidation. The presence of the adjacent 2-methylcyclopropyl group can exert electronic and steric effects on the reactivity of the thiol, potentially influencing reaction rates and mechanisms.

Mechanisms of Oxidation to Disulfides, Sulfoxides, and Sulfonic Acids

The oxidation of thiols can yield a range of products depending on the oxidant and reaction conditions. For 1-(2-methylcyclopropyl)propane-1-thiol, this process is expected to proceed through several stages.

Mild oxidation, often with reagents like iodine (I₂) or hydrogen peroxide (H₂O₂), typically leads to the formation of the corresponding disulfide, bis(1-(2-methylcyclopropyl)propyl) disulfide. This reaction is believed to proceed through a thiyl radical intermediate or via a bimolecular nucleophilic substitution where one thiolate attacks the sulfur atom of an oxidized thiol species. nih.govmasterorganicchemistry.comlibretexts.org

Further oxidation of the disulfide or direct, more vigorous oxidation of the thiol with stronger oxidizing agents such as peroxy acids (e.g., m-CPBA) or potassium permanganate (B83412) (KMnO₄) can lead to the formation of sulfoxides and ultimately sulfonic acids. masterorganicchemistry.comresearchgate.net The reaction pathway involves the stepwise oxidation of the sulfur atom. researchgate.net The initial oxidation of the thiol can form a sulfenic acid (RSOH), which is a transient intermediate. nih.gov This can then react with another thiol molecule to form a disulfide or undergo further oxidation to a sulfinic acid (RSO₂H) and finally a sulfonic acid (RSO₃H). nih.govresearchgate.net

| Reactant | Oxidizing Agent | Product(s) | General Conditions |

| This compound | I₂, H₂O₂ (mild) | bis(1-(2-methylcyclopropyl)propyl) disulfide | Room temperature, aqueous or alcoholic solvent |

| This compound | m-CPBA, KMnO₄ | 1-(2-Methylcyclopropyl)propane-1-sulfonic acid | Varies, often requires stronger conditions |

| bis(1-(2-methylcyclopropyl)propyl) disulfide | Peroxy acids | 1-(2-Methylcyclopropyl)propane-1-sulfinic acid, 1-(2-Methylcyclopropyl)propane-1-sulfonic acid | Stepwise oxidation |

Nucleophilic Additions and Substitutions Involving the Sulfhydryl Moiety

The thiol group is a potent nucleophile, especially in its deprotonated thiolate form (RS⁻). chemistrysteps.comlibretexts.org This high nucleophilicity allows this compound to participate in a variety of nucleophilic addition and substitution reactions.

In the presence of a base, the thiol can be deprotonated to form the corresponding thiolate, which can then act as a strong nucleophile in SN2 reactions with alkyl halides to form thioethers (sulfides). chemistrysteps.comlibretexts.org The larger size and greater polarizability of sulfur compared to oxygen make thiolates excellent nucleophiles. libretexts.org

Furthermore, the thiolate can participate in Michael additions to α,β-unsaturated carbonyl compounds. The reaction proceeds via a conjugate addition mechanism, where the nucleophilic sulfur attacks the β-carbon of the unsaturated system.

| Reaction Type | Electrophile | Product | General Conditions |

| SN2 Substitution | Alkyl halide (e.g., CH₃I) | Methyl 1-(2-methylcyclopropyl)propyl sulfide (B99878) | Base (e.g., NaH, NaOH), aprotic solvent |

| Michael Addition | α,β-Unsaturated ketone (e.g., Methyl vinyl ketone) | 4-((1-(2-Methylcyclopropyl)propyl)thio)butan-2-one | Base catalysis, protic or aprotic solvent |

Radical Reactions and Thiol-Ene Processes with Specific Attention to Cyclopropyl (B3062369) Influence

Thiols are known to readily participate in free radical reactions. The relatively weak S-H bond can be homolytically cleaved by radical initiators (e.g., AIBN) or UV light to generate a thiyl radical (RS•). nih.gov This thiyl radical is a key intermediate in thiol-ene "click" chemistry, which involves the addition of a thiol across a double bond. wikipedia.org

In the context of this compound, the generated thiyl radical can add to an alkene in an anti-Markovnikov fashion, leading to the formation of a thioether. wikipedia.org The reaction proceeds via a radical chain mechanism. The influence of the cyclopropyl group in these reactions is primarily electronic, potentially stabilizing adjacent radical intermediates. However, the cyclopropyl ring itself can also be susceptible to radical-mediated ring-opening, especially if a radical is generated on an adjacent carbon. nih.gov This can lead to a competition between the desired thiol-ene addition and undesired ring-opening pathways, depending on the stability of the intermediates. researchgate.net

| Reaction Type | Reactant | Product | Key Features |

| Thiol-Ene Addition | Alkene (e.g., 1-octene) | 1-((1-(2-Methylcyclopropyl)propyl)thio)octane | Radical initiator (AIBN) or UV light, anti-Markovnikov regioselectivity |

| Radical Cyclization | Unsaturated substrate | Cyclic thioether | Intramolecular reaction, regioselectivity depends on ring size and substituent effects |

Reactivity of the Cyclopropyl Ring System in this compound

The three-membered ring of cyclopropane (B1198618) is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. The presence of the thiol-containing propyl substituent can influence the regioselectivity and facility of these ring-opening processes.

Electrophilic and Nucleophilic Ring-Opening Reactions

Cyclopropane rings can be opened by electrophiles, particularly when the ring is activated by electron-donating groups. In the case of this compound, the alkyl group is weakly electron-donating. Ring-opening by strong electrophiles, such as Brønsted or Lewis acids, would likely proceed through a corner-protonated or coordinated cyclopropane intermediate, leading to a carbocation that can be trapped by a nucleophile. The regioselectivity of the ring-opening would be influenced by the stability of the resulting carbocation, with cleavage of the most substituted bond being favored.

Nucleophilic ring-opening of cyclopropanes is less common and typically requires the presence of strong electron-withdrawing groups on the ring. nih.gov For this compound, direct nucleophilic attack on the cyclopropane ring is unlikely under normal conditions. However, if the thiol group is converted into a good leaving group, intramolecular nucleophilic attack by another species could potentially lead to ring-opening.

| Reaction Type | Reagent | Potential Product(s) | Mechanistic Notes |

| Electrophilic Ring-Opening | Strong acid (e.g., HBr) | Ring-opened haloalkanes | Formation of a carbocation intermediate, regioselectivity determined by carbocation stability |

| Nucleophilic Ring-Opening | Strong nucleophile (unlikely) | - | Requires activation by strong electron-withdrawing groups |

Thermal and Photochemical Rearrangements of the Cyclopropyl Unit

Thermally induced rearrangements of cyclopropanes can occur at high temperatures, often proceeding through diradical intermediates. These rearrangements can lead to the formation of isomeric alkenes. For this compound, thermal isomerization could potentially lead to various isomeric open-chain and cyclic compounds. Computational studies on similar systems, such as 1-ethynyl-2-methylcyclopropane, have shown that thermal rearrangements can proceed through complex potential energy surfaces involving various intermediates. nih.gov

Photochemical rearrangements of cyclopropanes can also occur, often leading to different products than thermal reactions. These reactions can involve excited states and may proceed through concerted or stepwise pathways. The specific outcome of photochemical irradiation would depend on the wavelength of light used and the presence of any photosensitizers.

| Reaction Type | Conditions | Potential Product(s) |

| Thermal Rearrangement | High temperature | Isomeric alkenes |

| Photochemical Rearrangement | UV irradiation | Isomeric alkenes, other rearranged products |

Influence of the Methyl Substituent on Cyclopropyl Reactivity and Stereoselectivity

The presence of a methyl group on the cyclopropane ring of this compound introduces significant electronic and steric effects that profoundly influence the regioselectivity and stereoselectivity of its reactions, particularly in radical-mediated ring-opening processes. The stability of the resulting radical intermediates is a key determinant of the reaction outcome.

In the context of a radical reaction initiated at the carbon bearing the thiol group (the cyclopropylcarbinyl position), the subsequent ring-opening of the 2-methylcyclopropyl moiety can proceed via two distinct pathways, cleaving either the C1-C2 or the C1-C3 bond. This choice is governed by a delicate balance between kinetic and thermodynamic control, which is influenced by the stereochemistry of the methyl substituent (cis or trans relative to the propane-1-thiol group).

Thermodynamic Pathway: Cleavage of the more substituted C1-C2 bond is generally favored thermodynamically as it leads to a more stable secondary radical.

Kinetic Pathway: Conversely, studies on related 2-alkylcyclopropylmethyl radicals have shown that the kinetic pathway can favor the formation of a primary radical by cleaving the less substituted C1-C3 bond. rsc.org This is particularly observed in trans-isomers where steric interactions in the transition state play a crucial role. wayne.edu

Computational studies on the ring-opening of trans-(2-methylcyclopropyl)carbinyl radical have indicated that the formation of the primary radical is slightly favored over the secondary radical, despite the latter being more stable. wayne.edu This preference is attributed to steric interactions that destabilize the transition state leading to the secondary radical.

The regioselectivity of these competing ring-opening pathways can be summarized as follows:

| Pathway | Bond Cleaved | Intermediate Radical Type | Controlling Factor | Notes |

| Pathway A | C1-C2 (more substituted) | Secondary Alkyl Radical | Thermodynamic | Leads to the more stable radical intermediate. |

| Pathway B | C1-C3 (less substituted) | Primary Alkyl Radical | Kinetic | Can be favored in trans-isomers due to transition state sterics. rsc.orgwayne.edu |

Interplay between Thiol and Cyclopropyl Moieties in Complex Reaction Pathways

The coexistence of a nucleophilic thiol group and a strained cyclopropane ring within the same molecule gives rise to complex reaction pathways characterized by intramolecular interactions. These interactions are governed by the spatial arrangement and electronic properties of the two functional groups.

While radical-based intramolecular thiol-ene reactions involving the addition of a thiyl radical to an alkene are well-documented, the direct intramolecular addition of a thiyl radical to a cyclopropane ring is less common. mdpi.com However, the thiol group can participate in intramolecular cyclizations through non-radical pathways, most notably via neighboring group participation (NGP). wikipedia.orgchemeurope.com

In the presence of an electrophile or under conditions that favor the formation of a carbocation at a suitable position, the sulfur atom of the thiol group can act as an internal nucleophile. This can lead to a cyclization reaction where the sulfur attacks one of the carbon atoms of the cyclopropane ring, facilitating ring-opening. This anchimeric assistance can significantly accelerate the reaction rate compared to an analogous system without the participating thiol group. wikipedia.orglibretexts.org

A plausible NGP-mediated cyclization for a derivative of this compound, such as a corresponding halide, is depicted below. The reaction would proceed through a bridged sulfonium (B1226848) ion intermediate, leading to a heterocyclic product. The regioselectivity of the ring-opening during this process would be influenced by the stability of the resulting carbocationic centers, with the methyl group directing the attack to achieve the most stable intermediate.

In a related synthetic context, sulfur-mediated ring-opening cyclizations of spirocyclopropanes have been developed to construct benzo[b]thiophene skeletons, demonstrating the utility of sulfur nucleophiles in promoting cyclopropane ring-opening and forming new heterocyclic systems. nih.gov

Stereoelectronic effects, which refer to the influence of orbital alignment on reaction outcomes, are critical in understanding the reactivity of this compound. The unique electronic structure of the cyclopropane ring, characterized by its bent "Walsh" orbitals, and the presence of lone pairs on the sulfur atom create a system where specific orbital overlaps can dictate the reaction pathway. smu.edu

In a potential neighboring group participation scenario, the reaction is highly dependent on the conformation of the molecule. For an efficient intramolecular nucleophilic attack, a lone pair orbital on the sulfur atom must be properly aligned with the antibonding (σ) orbital of the targeted cyclopropyl C-C bond. wikipedia.orglibretexts.org This anti-periplanar arrangement facilitates the donation of electron density from the sulfur to the C-C σ orbital, weakening the bond and lowering the activation energy for ring-opening. The presence and orientation of the methyl group can influence the conformational preferences of the molecule, thereby promoting or hindering the required orbital alignment for NGP.

In radical-mediated ring-opening reactions, the regioselectivity is governed by frontier molecular orbital (FMO) interactions. rsc.org The singly occupied molecular orbital (SOMO) of the initially formed cyclopropylcarbinyl radical interacts with the HOMO and LUMO of the cyclopropane ring bonds. psu.edu The methyl group, being an electron-donating group, will raise the energy of the Walsh orbitals of the adjacent C-C bonds, altering the HOMO-LUMO gap and influencing the interaction with the radical's SOMO. This perturbation of the electronic structure by the methyl group is a key factor in directing the regioselectivity of the ring cleavage, complementing the steric arguments discussed previously. rsc.orgwayne.edu

The interplay of these stereoelectronic factors can lead to pathway divergence, where subtle changes in reaction conditions or substrate stereochemistry can favor one reaction mechanism (e.g., NGP) over another (e.g., direct radical ring-opening), leading to different product distributions.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 2 Methylcyclopropyl Propane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 1-(2-Methylcyclopropyl)propane-1-thiol, offering a window into the electronic environment of each nucleus.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule. For this compound, COSY would reveal correlations between the proton on the carbon bearing the thiol group and the adjacent methylene (B1212753) protons of the propyl chain, as well as couplings between the protons on the cyclopropyl (B3062369) ring and the methyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps direct one-bond correlations between protons and the carbon atoms they are attached to. This is crucial for assigning the ¹³C signals based on their corresponding, and often more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is vital for establishing the connectivity across quaternary carbons and heteroatoms. For instance, it would show correlations between the methyl protons and the cyclopropyl ring carbons, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the spatial proximity of protons. This is particularly important for elucidating the stereochemistry of the molecule, as discussed in the following section.

A summary of expected 2D NMR correlations is presented below:

| Proton Signal | COSY Correlations (with other protons) | HSQC Correlation (with carbon) | HMBC Correlations (with carbons) |

| SH | CH-S | C-S | C (propyl), C (cyclopropyl) |

| CH-S | SH, CH₂ | C-S | C (propyl), C (cyclopropyl) |

| CH₂ (propyl) | CH-S, CH₃ | C (propyl) | C-S, C (propyl) |

| CH₃ (propyl) | CH₂ | C (propyl) | C (propyl) |

| CH (cyclopropyl) | CH₂ (cyclopropyl), CH₃ (cyclopropyl) | C (cyclopropyl) | C (cyclopropyl), C-S |

| CH₂ (cyclopropyl) | CH (cyclopropyl) | C (cyclopropyl) | C (cyclopropyl) |

| CH₃ (cyclopropyl) | CH (cyclopropyl) | C (cyclopropyl) | C (cyclopropyl) |

The presence of two stereocenters in this compound (at the carbon bearing the thiol and the substituted carbon of the cyclopropyl ring) gives rise to diastereomers. The relative stereochemistry can be determined using Nuclear Overhauser Effect (NOE) data. NOESY experiments would show through-space correlations between protons that are close to each other. For example, an NOE between the proton on the thiol-bearing carbon and the methyl group on the cyclopropyl ring would indicate a cis relationship between these substituents.

Furthermore, the anisotropic effects of the cyclopropyl ring can influence the chemical shifts of nearby protons. The magnetic field induced by the ring currents can cause protons situated above or below the plane of the ring to be shielded (shifted to a higher field), while those in the plane of the ring are deshielded (shifted to a lower field). Careful analysis of these chemical shift variations, in conjunction with NOE data, allows for the unambiguous assignment of the molecule's stereochemistry.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides critical information about the molecular weight and fragmentation patterns of this compound.

Different ionization techniques can induce distinct fragmentation patterns, offering complementary structural information.

Electron Ionization (EI): EI is a high-energy ionization method that typically leads to extensive fragmentation. Common fragmentation pathways for thiols include the loss of the sulfhydryl radical (•SH) and cleavage of the C-S bond. For this compound, characteristic fragments would likely arise from the cleavage of the propyl chain and the opening of the cyclopropyl ring.

Electrospray Ionization (ESI): ESI is a soft ionization technique that usually results in the observation of the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound.

A table of expected key fragment ions is provided below:

| Ionization Method | m/z of Expected Fragment | Proposed Fragment Structure/Loss |

| EI | [M]⁺• | Molecular Ion |

| EI | [M - SH]⁺ | Loss of sulfhydryl radical |

| EI | [M - C₃H₇]⁺ | Loss of propyl radical |

| EI | [C₄H₇S]⁺ | Cleavage of the propyl chain |

| ESI | [M+H]⁺ | Protonated molecule |

| ESI | [M+Na]⁺ | Sodium adduct |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This is crucial for confirming the molecular formula of this compound (C₇H₁₄S) and distinguishing it from other isobaric compounds.

Vibrational Spectroscopy Methodologies (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a characteristic absorption band for the S-H stretching vibration, typically in the region of 2550-2600 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the alkyl and cyclopropyl groups (around 2850-3000 cm⁻¹) and C-H bending vibrations (around 1375-1470 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. The S-H stretch is also observable in the Raman spectrum, though it is typically weaker than in the IR. The C-S stretching vibration, which is often weak in the IR, may be more prominent in the Raman spectrum, appearing in the range of 600-750 cm⁻¹. The symmetric "breathing" mode of the cyclopropyl ring is also expected to be a strong and characteristic band in the Raman spectrum.

A summary of key expected vibrational frequencies is presented below:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| S-H Stretch | 2550-2600 (weak to medium) | 2550-2600 (weak) |

| C-H Stretch (Alkyl & Cyclopropyl) | 2850-3000 (strong) | 2850-3000 (strong) |

| C-H Bend | 1375-1470 (medium) | 1375-1470 (medium) |

| C-S Stretch | 600-750 (weak) | 600-750 (medium to strong) |

| Cyclopropyl Ring Breathing | ~1200 (weak) | ~1200 (strong) |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for separating the components of a mixture and assessing the purity of a compound. For a volatile substance like this compound, gas chromatography is the technique of choice.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. aaclab.comnih.gov It is exceptionally well-suited for the analysis of volatile sulfur compounds. shimadzu.comresearchgate.netacs.org

Gas Chromatography (GC): In the GC system, the sample is vaporized and passed through a long capillary column. Different isomers of this compound (i.e., diastereomers such as cis/trans isomers) will likely have different retention times due to variations in their boiling points and interactions with the column's stationary phase. This allows for their separation and quantification. To separate the enantiomers, a specialized chiral stationary phase column would be required.

Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured, producing a mass spectrum that serves as a molecular fingerprint. The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern provides structural information that confirms the identity of the analyte.

For this compound (C₇H₁₄S, Molecular Weight ≈ 130.25 g/mol ), a plausible fragmentation pattern would include the following key ions:

| m/z Value | Ion Fragment | Plausible Origin |

| 130 | [C₇H₁₄S]⁺ | Molecular Ion (M⁺) |

| 97 | [C₇H₁₃]⁺ | Loss of SH radical (M - 33) |

| 75 | [C₃H₇S]⁺ | Alpha-cleavage: Cleavage of the bond between the cyclopropyl group and the chiral carbon. |

| 69 | [C₅H₉]⁺ | Cleavage of the C-S bond with charge retention on the hydrocarbon fragment. |

| 55 | [C₄H₇]⁺ | Fragmentation of the propyl or cyclopropyl portion of the molecule. |

| 41 | [C₃H₅]⁺ | Common alkyl fragment, potentially from the propyl chain or ring fragmentation. |

Computational and Theoretical Studies on 1 2 Methylcyclopropyl Propane 1 Thiol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) for Ground State Properties

No published studies utilizing Density Functional Theory (DFT) to determine the ground state properties of 1-(2-methylcyclopropyl)propane-1-thiol are currently available. Such studies would be invaluable for understanding the molecule's optimized geometry, bond lengths, bond angles, and electronic distribution.

Ab Initio Methods (e.g., MP2, CCSD) for High-Accuracy Calculations

High-accuracy ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), have not been reported for this compound. These methods would provide precise data on the molecule's energy, electron correlation effects, and other fundamental electronic properties.

Conformational Analysis and Potential Energy Surfaces

Rotational Isomers around C-C and C-S Bonds

A detailed analysis of the potential energy surface to identify stable rotational isomers (conformers) arising from rotation around the C-C and C-S bonds of this compound has not been documented. The relative energies and rotational barriers of these conformers are unknown.

Ring Pucker and Flexibility of the Cyclopropyl (B3062369) Unit

The specific influence of the 1-thiopropyl and methyl substituents on the geometry and flexibility of the cyclopropyl ring in this molecule has not been computationally investigated. The degree of ring pucker and the energy barriers associated with its conformational changes are yet to be calculated.

Intramolecular Hydrogen Bonding and Other Weak Interactions

There is no available research on the potential for intramolecular hydrogen bonding between the thiol hydrogen and other parts of the molecule, or other non-covalent interactions that could influence the conformational preferences of this compound.

Future computational research is necessary to elucidate the fundamental chemical and physical properties of this compound. Such studies would provide valuable insights into its structure, stability, and potential interactions, contributing to the broader understanding of substituted cyclopropyl systems.

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools to predict the spectroscopic properties of molecules like this compound, offering insights that complement and guide experimental work. Density Functional Theory (DFT) is a principal method for these predictions due to its balance of accuracy and computational cost.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR spectra, aiding in the assignment of experimental signals and the determination of relative stereochemistry.

Methodology: The prediction of NMR chemical shifts for this compound would begin with a conformational search to identify the molecule's low-energy geometries. For each stable conformer, geometry optimization would be performed, commonly using a functional like B3LYP with a basis set such as 6-31G(d). Subsequently, NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method, often with a larger basis set (e.g., 6-311++G(2d,p)) to improve accuracy. The final predicted chemical shifts are obtained by averaging the values for each conformer, weighted by their Boltzmann population distribution.

Predicted Data: While specific experimental or calculated data for this compound is not available, a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is presented below for illustrative purposes. These values are estimated based on typical ranges for similar structural motifs (cyclopropanes, alkyl thiols).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This data is illustrative and not from a published study on this specific molecule.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| SH | 1.3 - 1.6 | - |

| CH-SH | 2.5 - 2.8 | 35 - 40 |

| CH₂ (propane) | 1.5 - 1.8 | 28 - 33 |

| CH₃ (propane) | 0.9 - 1.1 | 12 - 15 |

| CH (cyclopropyl, adjacent to methyl) | 0.6 - 0.9 | 18 - 23 |

| CH₂ (cyclopropyl) | 0.3 - 0.7 | 8 - 12 |

| CH (cyclopropyl, adjacent to propane) | 0.8 - 1.2 | 20 - 25 |

Coupling constants (J-couplings) are also calculable and are particularly useful for determining stereochemistry. The Karplus equation, refined with computational data, can relate dihedral angles to three-bond proton-proton coupling constants (³JHH), providing insight into the molecule's three-dimensional structure.

Prediction of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical calculations can predict these frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra.

Methodology: Similar to NMR predictions, the process starts with finding the optimized geometry of the molecule using a DFT method (e.g., B3LYP/6-311+G(d,p)). A frequency calculation is then performed on the optimized structure to obtain the harmonic vibrational frequencies and IR/Raman intensities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

Predicted Data: Key vibrational modes for this compound would include the S-H stretch, C-S stretch, and various C-H and C-C vibrations of the propyl and methylcyclopropyl groups. An illustrative table of predicted vibrational frequencies is provided below.

Table 2: Predicted Key Vibrational Frequencies for this compound (Note: This data is illustrative and not from a published study on this specific molecule.)

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| S-H stretch | 2550 - 2600 | Weak |

| C-H stretch (alkyl) | 2850 - 3000 | Strong |

| C-H stretch (cyclopropyl) | 3000 - 3100 | Medium |

| CH₂ scissoring | 1450 - 1470 | Medium |

| C-S stretch | 600 - 750 | Medium |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in understanding the mechanisms of chemical reactions, allowing for the elucidation of reaction pathways and the analysis of transition states.

Elucidation of Mechanism for Thiol Oxidation or Cyclopropyl Ring Opening

Thiol Oxidation: Thiols can undergo oxidation through one- or two-electron mechanisms. nih.gov A one-electron oxidation yields a thiyl radical (RS•), while a two-electron oxidation produces a sulfenic acid (RSOH). nih.gov Computational studies can model these pathways by calculating the reaction energies and activation barriers for reaction with various oxidants (e.g., hydroxyl radical, hydrogen peroxide). For this compound, a computational study might investigate the H-atom abstraction from the -SH group by an OH radical. nih.gov This would involve locating the transition state for the hydrogen abstraction and calculating the reaction's thermochemistry to determine its feasibility. nih.gov

Cyclopropyl Ring Opening: The strained three-membered ring of a cyclopropane (B1198618) derivative can undergo ring-opening reactions, often via radical intermediates. nih.gov For instance, a radical addition to the carbon atom bearing the thiol group could potentially induce a β-scission of one of the cyclopropyl C-C bonds. Computational modeling can explore the energetics of this process, comparing the stability of the initial cyclopropyl-substituted radical with the ring-opened alkyl radical. nih.gov Studies on related systems, such as cyclopropyl ketones, have shown that the reactivity and the pathway of ring-opening are influenced by the substituents and the ability to stabilize radical intermediates. nih.govmanchester.ac.uk

Computational Assessment of Stereoselectivity in Synthetic Reactions

Computational chemistry can be a powerful tool for predicting and understanding the stereochemical outcome of synthetic reactions. For a chiral molecule like this compound, this is particularly relevant.

Example Application: Asymmetric Hydrothiolation: One potential synthetic route to this compound could involve the hydrothiolation of a corresponding methyl-substituted cyclopropene (B1174273). Computational studies of similar rhodium-catalyzed hydrothiolations have been used to understand the origins of stereoselectivity. nih.gov By modeling the catalytic cycle, including the structures of key intermediates and transition states for different stereoisomeric pathways, the energy differences that lead to the preferential formation of one enantiomer or diastereomer can be calculated. These models can assess the role of chiral ligands on the metal catalyst in controlling the stereochemical outcome. nih.gov

Intermolecular Interactions and Solvation Effects

The behavior of a molecule is significantly influenced by its interactions with itself and with its environment.

Intermolecular Interactions: this compound can participate in various non-covalent interactions. The thiol group can act as a weak hydrogen bond donor (S-H···A) and a hydrogen bond acceptor (D-H···S). It can also engage in van der Waals interactions. Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to identify and characterize these weak interactions. nih.gov Hirshfeld surface analysis is another tool used to visualize and quantify intermolecular contacts in a crystal lattice. nih.gov

Solvation Effects: The properties and reactivity of a molecule can change dramatically in solution compared to the gas phase. Computational models can account for these solvation effects using either explicit models (including individual solvent molecules) or implicit models (representing the solvent as a continuous medium). The Polarizable Continuum Model (PCM) is a widely used implicit solvation method. Including solvation effects is crucial for accurately predicting reaction barriers and conformational equilibria in solution.

Hydrogen Bonding Propensities of the Thiol Group with Solvents or Other Molecules

The thiol (-SH) functional group in this compound is capable of participating in hydrogen bonding, acting as both a hydrogen bond donor and, to a lesser extent, an acceptor. While sulfur is less electronegative than oxygen, leading to weaker hydrogen bonds compared to alcohols, these interactions still play a crucial role in the compound's behavior in solution. wikipedia.org

As a hydrogen bond donor, the thiol group can interact with Lewis basic sites in solvent molecules. Spectroscopic and theoretical studies on various thiols have characterized S-H···O, S-H···N, and S-H···S hydrogen bonds. researchgate.net For instance, in the presence of a solvent like diethyl ether, a thiol can form an S-H···O interaction, which is evidenced by a red-shift and an increase in the intensity of the S-H stretching frequency in infrared spectroscopy. researchgate.net The strength of this interaction can be enhanced by choosing a hydrogen bond acceptor with a higher proton affinity. dntb.gov.ua

Conversely, the sulfur atom in the thiol group can act as a hydrogen bond acceptor, forming O-H···S bonds with protic solvents like water or alcohols. researchgate.net The ability of the thiol group to adapt its hydrogen-bonding role based on the local environment is a key feature of its chemical behavior. researchgate.net

The hydrogen bonding propensities of this compound with various solvents can be predicted and analyzed using computational methods. Quantum chemical calculations can be employed to determine the geometries, interaction energies, and vibrational frequency shifts of hydrogen-bonded complexes. A summary of expected hydrogen bond characteristics with representative solvents is presented in Table 1.

| Solvent | Hydrogen Bond Type | Expected Interaction Energy (kcal/mol) | Expected S-H Frequency Shift (cm-1) |

|---|---|---|---|

| Water (H2O) | S-H···O and O-H···S | -2 to -5 | -30 to -80 |

| Methanol (CH3OH) | S-H···O and O-H···S | -2 to -5 | -70 to -90 |

| Acetone ((CH3)2CO) | S-H···O | -1 to -3 | -20 to -50 |

| Acetonitrile (CH3CN) | S-H···N | -1 to -3 | -20 to -40 |

Note: The data in this table are illustrative and based on general findings for thiols. Specific experimental or computational data for this compound is not available.

Solvent Polarity Effects on Conformation and Reactivity

The polarity of the solvent can significantly influence the conformational preferences and reactivity of this compound. The presence of a polar solvent can stabilize conformers with larger dipole moments and can affect the energy barriers of chemical reactions.

The conformational landscape of this compound is determined by the relative orientations of the 2-methylcyclopropyl and propane-1-thiol groups. Different conformers will possess different dipole moments. In a polar solvent, conformers with higher dipole moments will be preferentially stabilized, thus altering the equilibrium population of conformers compared to the gas phase or a nonpolar solvent. Computational models, such as those incorporating the Polarizable Continuum Model (PCM), can be used to predict these solvent-induced conformational changes.

Solvent polarity also plays a critical role in the reactivity of the cyclopropane ring. Cyclopropanes bearing electron-withdrawing or electron-donating groups can undergo ring-opening reactions. researchgate.netnih.gov The reactivity of these rings is influenced by ring strain and the electronic nature of the substituents. nih.gov In polar solvents, reactions that proceed through polar transition states or charged intermediates are generally accelerated. For instance, the kinetics of nucleophilic ring-opening reactions of electrophilic cyclopropanes have been shown to be dependent on the solvent environment. researchgate.net

For this compound, an increase in solvent polarity is expected to influence reactions involving the thiol group, such as deprotonation to form a thiolate. Thiols are generally more acidic than their alcohol counterparts. wikipedia.org The resulting thiolate anion would be stabilized by polar solvents. Furthermore, solvent polarity can affect the rate of reactions where the thiol participates, such as Michael additions. rsc.org

The interplay between solvent polarity and the reactivity of this compound can be systematically investigated using computational kinetics studies. By calculating reaction pathways and activation energies in solvents of varying dielectric constants, a quantitative understanding of solvent effects can be achieved. An illustrative summary of expected solvent effects on reactivity is provided in Table 2.

| Solvent | Dielectric Constant (ε) | Expected Effect on Thiolate Formation Rate | Expected Effect on Polar Ring-Opening Rate |

|---|---|---|---|

| Hexane (B92381) | 1.9 | Slow | Slow |

| Tetrahydrofuran (B95107) (THF) | 7.5 | Moderate | Moderate |

| Dimethyl Sulfoxide (DMSO) | 47 | Fast | Fast |

| Water | 80 | Very Fast | Fast |

Note: This table provides a qualitative illustration of expected trends based on general principles of solvent effects on chemical reactions. Specific kinetic data for this compound is not available.

Advanced Applications and Research Directions of 1 2 Methylcyclopropyl Propane 1 Thiol in Chemical Synthesis and Materials Science

Use as a Precursor in the Synthesis of Complex Organic Molecules

The combination of a nucleophilic thiol and a strained three-membered ring makes 1-(2-Methylcyclopropyl)propane-1-thiol a potentially valuable building block for the synthesis of more complex molecular architectures.

The 2-methylcyclopropyl group can be incorporated into larger molecules to introduce conformational rigidity and specific stereochemical properties. The cyclopropane (B1198618) ring is a key structural motif in a number of biologically active compounds and can act as a metabolically stable isostere for a double bond or a gem-dimethyl group. The thiol group provides a handle for further functionalization, allowing this compound to be tethered to other molecular fragments. For instance, the cyclopropane-thiol motif is of interest in medicinal chemistry, where it could be integrated into protease inhibitors by mimicking peptide transition states due to the rigid geometry of the cyclopropane ring.

In the realm of materials science, this compound could serve as a monomer or a cross-linking agent in the synthesis of functional polymers and coatings. The thiol group can readily participate in thiol-ene "click" reactions, which are known for their high efficiency and selectivity under mild conditions. rsc.orgresearchgate.net This reaction could be used to incorporate the 2-methylcyclopropyl moiety into polymer backbones or to form cross-linked networks, potentially enhancing the thermal and mechanical properties of the resulting materials.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Co-reactant | Resulting Polymer Feature | Potential Application |

| Thiol-ene Radical Polymerization | Alkene-functionalized monomer | Polymer with pendant cyclopropyl (B3062369) groups | Specialty coatings, adhesives |

| Thiol-Michael Addition | α,β-unsaturated ester or amide | Cross-linked polymer network | Hydrogels, elastomers |

Note: This table represents hypothetical applications based on the known reactivity of thiols.

Development of Novel Organosulfur Reagents Derived from this compound

The thiol group of this compound is a versatile functional group that can be readily converted into other sulfur-containing moieties, leading to the development of novel organosulfur reagents with unique properties.

The synthesis of thioethers from thiols is a well-established transformation that can be achieved through various methods, such as the Williamson ether synthesis-like reaction with alkyl halides. masterorganicchemistry.com The resulting thioethers derived from this compound could find applications as intermediates in organic synthesis.

Furthermore, the sulfur atom in these thioethers can be selectively oxidized to form the corresponding sulfoxides and sulfones. psu.edu The oxidation of sulfides to sulfoxides and sulfones can be achieved using a variety of oxidizing agents, with hydrogen peroxide being a common and environmentally benign choice. organic-chemistry.orgorganic-chemistry.orgmdpi.com The resulting cyclopropyl-containing sulfoxides and sulfones are of interest due to the potential for chirality at the sulfur atom and their utility as synthetic intermediates.

Table 2: Plausible Synthesis of Organosulfur Derivatives

| Derivative | General Reaction | Reagents | Potential Utility |

| Thioether | S-alkylation | Alkyl halide, base | Synthetic intermediate |

| Sulfoxide | Oxidation of thioether | Hydrogen peroxide, m-CPBA | Chiral auxiliary, synthetic intermediate |

| Sulfone | Oxidation of thioether/sulfoxide | Excess hydrogen peroxide, KMnO4 | Synthetic intermediate, biologically active molecule precursor |

Note: This table illustrates general synthetic pathways for the derivatization of thiols.

The presence of a stereocenter at the 2-position of the cyclopropyl ring and the potential for creating a stereocenter at the carbon bearing the thiol group means that this compound can exist as stereoisomers. If these stereoisomers can be resolved or synthesized in an enantiomerically pure form, they could serve as precursors for the development of novel chiral ligands for asymmetric catalysis. Chiral thiols and their derivatives have been used to create ligands for a variety of metal-catalyzed reactions. nih.gov The rigid cyclopropyl backbone could enforce a specific geometry on the resulting metal complex, potentially leading to high levels of stereocontrol in catalytic transformations.

Advanced Reaction Development Using the Compound as a Substrate

The unique combination of a strained ring and a reactive functional group in this compound makes it an interesting substrate for the development of new chemical reactions. The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions. vulcanchem.com This reactivity could be exploited to develop novel synthetic methodologies. For example, transition metal-catalyzed reactions could potentially induce ring-opening of the cyclopropane, leading to the formation of linear or more complex cyclic structures. Furthermore, the thiol group can direct the reactivity of nearby bonds, and its interaction with catalysts could lead to novel and selective transformations.

Catalytic Hydrothiolation Reactions with Substituted Alkenes or Alkynes

The addition of a thiol across a carbon-carbon double or triple bond, known as hydrothiolation, is a highly atom-economical method for the formation of carbon-sulfur bonds. wikipedia.orgrsc.org In the context of this compound, catalytic hydrothiolation with various substituted alkenes and alkynes can lead to the synthesis of complex thioethers. These reactions can be initiated by free-radical promoters or transition-metal catalysts. wikipedia.orgmdpi.com

The free-radical pathway typically results in an anti-Markovnikov addition of the thiol to the unsaturated bond. wikipedia.org This process can be initiated by light, heat, or a radical initiator, which generates a thiyl radical from this compound. This radical then adds to the alkene or alkyne, followed by a hydrogen atom transfer from another thiol molecule to propagate the chain reaction. wikipedia.org

Transition-metal-catalyzed hydrothiolation offers an alternative that can provide access to different regioisomers. For instance, rhodium-catalyzed hydrothiolation of cyclopropenes has been shown to produce cyclopropyl sulfides, demonstrating the feasibility of retaining the cyclopropyl ring during the addition process. nih.gov By analogy, this compound could be expected to react with alkenes and alkynes in the presence of suitable catalysts to yield a variety of functionalized cyclopropyl thioethers. The choice of catalyst and reaction conditions can influence the regioselectivity of the addition, providing either the Markovnikov or anti-Markovnikov product. chemrxiv.org

Below is a representative table illustrating the potential outcomes of catalytic hydrothiolation reactions involving a generic cyclopropyl thiol with different unsaturated partners, based on established principles of hydrothiolation.

| Catalyst System | Unsaturated Substrate | Thiol | Expected Product | Regioselectivity |

| Radical Initiator (AIBN) | 1-Octene | This compound | 1-((1-(2-Methylcyclopropyl)propyl)thio)octane | Anti-Markovnikov |

| Rh(cod)₂SbF₆ / BINAP | Phenylacetylene | This compound | (E/Z)-1-(2-Methylcyclopropyl)-1-((2-phenylvinyl)thio)propane | Markovnikov |

| Visible Light / Photocatalyst | Styrene | This compound | 1-((2-Phenylethyl)thio)-1-(2-methylcyclopropyl)propane | Anti-Markovnikov |

Cross-Coupling Reactions Involving Thiol Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov Thiol derivatives of this compound can be valuable partners in such transformations. For instance, the corresponding thiolate can be coupled with aryl or vinyl halides to form aryl or vinyl cyclopropyl thioethers. The use of monophosphine ligands has been shown to promote C-S cross-coupling reactions at room temperature with soluble bases, offering a mild and efficient route to these compounds. nih.gov

Conversely, the cyclopropyl group itself can be the focus of cross-coupling. For example, cyclopropylboronic acids have been successfully coupled with thiophenols in the presence of a copper catalyst to yield aryl cyclopropyl sulfides. nih.gov This suggests that a boronic acid derivative of the 2-methylcyclopropylpropane moiety could be coupled with various thiols.

A plausible cross-coupling strategy involving a derivative of this compound is the Suzuki-Miyaura reaction. In this scenario, a boronic acid or ester of the cyclopropyl component could be coupled with an aryl or vinyl halide in the presence of a palladium catalyst. Research on the Suzuki-Miyaura cross-coupling of bromothiophenes with potassium cyclopropyltrifluoroborate (B8364958) has demonstrated the feasibility of forming cyclopropyl-heteroaryl bonds, albeit sometimes in modest yields. nih.gov

The table below summarizes potential cross-coupling reactions and their expected products, drawing parallels from existing literature on similar systems.

| Coupling Reaction | Cyclopropyl Partner | Coupling Partner | Catalyst System | Expected Product |

| Buchwald-Hartwig C-S Coupling | This compound | Bromobenzene | Pd₂(dba)₃ / Xantphos | 1-(2-Methylcyclopropyl)-1-(phenylthio)propane |

| Suzuki-Miyaura Coupling | (2-Methylcyclopropyl)boronic acid | 1-Iodopropane-1-thiol | Pd(PPh₃)₄ / Base | This compound |

| Copper-Catalyzed S-Cyclopropylation | Thiophenol | 1-Bromo-1-(2-methylcyclopropyl)propane | Cu(OAc)₂ / 2,2'-bipyridine | 1-(2-Methylcyclopropyl)-1-(phenylthio)propane |

Green Chemistry Approaches to the Synthesis and Transformations

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles can be applied to both the synthesis of this compound and its subsequent transformations.

Solvent-Free Reactions and Aqueous Media Methodologies

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reactions can lead to improved efficiency, reduced waste, and simplified purification procedures. The synthesis of cyclopropyl sulfides via the nucleophilic addition of thiols to cyclopropenes has been shown to proceed rapidly and in high yield under solvent-free conditions, often with only a catalytic amount of base. osti.goviaea.org This suggests that the synthesis of this compound or its derivatives could be achieved under similar environmentally benign conditions.

Reactions in aqueous media are also highly desirable from a green chemistry perspective. While many organic reactions are not traditionally performed in water, the development of water-soluble catalysts and surfactants has expanded the scope of aqueous organic synthesis. The thiol-ene reaction, a method for C-S bond formation, can be carried out in aqueous emulsions, offering a greener alternative to traditional organic solvents.

Use of Sustainable Catalysts and Reagents

The use of sustainable catalysts, such as those based on earth-abundant and non-toxic metals, is another important aspect of green chemistry. While palladium and rhodium are highly effective catalysts, their cost and toxicity are concerns. Research into catalysts based on more abundant metals like copper and iron for cross-coupling and hydrothiolation reactions is an active area of investigation. nih.gov For example, copper(II) acetate (B1210297) has been used to promote the S-cyclopropylation of thiophenols with cyclopropylboronic acid. nih.gov

Photocatalysis using visible light is an emerging green technology that can drive a variety of chemical transformations under mild conditions. rsc.orgmdpi.com The use of semiconductor photocatalysts like titanium dioxide (TiO₂) or organic dyes such as Eosin Y can enable the hydrothiolation of alkenes and alkynes with thiols, avoiding the need for metal catalysts and harsh reaction conditions. semanticscholar.orgnih.gov These photocatalytic methods represent a sustainable approach to the synthesis of derivatives of this compound.

Emerging Research Frontiers Involving Cyclopropyl Thiols

The unique reactivity of cyclopropyl thiols, stemming from the inherent strain of the three-membered ring, opens up new avenues for research in synthetic chemistry and materials science.

Exploiting Strain in the Cyclopropyl Ring for Novel Transformations

The significant ring strain of the cyclopropane ring (approximately 27 kcal/mol) can be harnessed as a driving force for novel chemical transformations. vulcanchem.com Ring-opening reactions of cyclopropanes can lead to the formation of linear products with diverse functionalities. In the case of cyclopropyl thiols, the thiol group can act as an internal nucleophile or participate in reactions that trigger the opening of the strained ring.

For instance, asymmetric ring-opening of cyclopropyl ketones with thiols has been achieved using a chiral N,N'-dioxide-scandium(III) complex as a catalyst, affording chiral sulfides in high yield and enantioselectivity. nih.gov This demonstrates the potential for developing stereoselective ring-opening reactions of derivatives of this compound.

The presence of both a donor (the sulfur atom) and the cyclopropyl group can lead to interesting reactivity patterns. Lewis acid-assisted cycloadditions of cyclopropanes substituted with vicinal electron-donor and electron-acceptor groups are known to proceed in a regio- and stereocontrolled manner. rsc.org This suggests that this compound and its derivatives could participate in novel cycloaddition reactions, where the ring strain is released to form larger, more complex cyclic structures.

The following table outlines potential novel transformations driven by the ring strain of a generic cyclopropyl thiol.

| Reaction Type | Reagent/Catalyst | Expected Product Class | Key Feature |

| Asymmetric Ring-Opening | Chiral Lewis Acid | Chiral γ-Thio Ketones/Esters | Enantioselective C-C bond cleavage |

| [3+2] Cycloaddition | Aldehydes/Imines | Functionalized Thiolanes | Formation of a five-membered ring |

| Radical-Mediated Ring-Opening | Radical Initiator | Linear Thioethers with terminal alkene | Relief of ring strain drives radical rearrangement |

| Rearrangement | Protic or Lewis Acid | Allylic or homoallylic thiols | Cationic rearrangement pathways |

Photoredox Catalysis with Thiol Substrates